molecular formula C43H44F2N6O8 B12427747 4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide

4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide

Cat. No.: B12427747
M. Wt: 810.8 g/mol
InChI Key: BFHQYKNPJGDZDF-UHFFFAOYSA-N
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Description

4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorobenzodioxole moiety, a cyclopropane ring, and a piperazine-furan linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide involves multiple steps. The key intermediates include 2,2-difluoro-1,3-benzodioxole, cyclopropanecarboxylic acid, and piperazine derivatives. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, and methanol, along with catalysts and reagents like NaOH, HCl, and MTBE .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, esterification, and amide formation, followed by purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it has been studied as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, which helps in restoring the function of defective CFTR proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide is unique due to its combination of structural features, including the difluorobenzodioxole, cyclopropane, and piperazine-furan linkage.

Properties

Molecular Formula

C43H44F2N6O8

Molecular Weight

810.8 g/mol

IUPAC Name

4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide

InChI

InChI=1S/C43H44F2N6O8/c1-3-37(53)50-21-22-51(38(54)26-50)39-16-13-31(57-39)12-15-36(52)46-19-5-4-6-20-47-40(55)29-9-7-28(8-10-29)32-24-35(48-25-27(32)2)49-41(56)42(17-18-42)30-11-14-33-34(23-30)59-43(44,45)58-33/h3,7-11,13-14,16,23-25H,1,4-6,12,15,17-22,26H2,2H3,(H,46,52)(H,47,55)(H,48,49,56)

InChI Key

BFHQYKNPJGDZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2=CC=C(C=C2)C(=O)NCCCCCNC(=O)CCC3=CC=C(O3)N4CCN(CC4=O)C(=O)C=C)NC(=O)C5(CC5)C6=CC7=C(C=C6)OC(O7)(F)F

Origin of Product

United States

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